

Application Notes: Investigating Chromatin Accessibility with CB-6644

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Compound of Interest

Compound Name: CB-6644

Cat. No.: B606509

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Introduction

CB-6644 is a potent, selective, and allosteric small-molecule inhibitor of the RUVBL1/2 complex.[1][2][3] The RUVBL1 and RUVBL2 proteins are ATPases that form a heterohexameric complex crucial for a variety of cellular activities, including chromatin remodeling, transcriptional regulation, and DNA repair.[2][3][4][5] Overexpression of the RUVBL1/2 complex is linked to tumor growth and poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] **CB-6644** specifically targets the ATPase activity of this complex, leading to anti-proliferative effects and cell death in cancer cells.[1][2] These application notes provide a guide for utilizing **CB-6644** to study its effects on chromatin accessibility and gene regulation.

Mechanism of Action

CB-6644 acts as a noncompetitive inhibitor of the RUVBL1/2 complex's ATPase activity, with an IC50 of 15 nM.[6][7] By inhibiting this activity, **CB-6644** disrupts the function of several chromatin remodeling complexes where RUVBL1/2 is a subcomplex, such as INO80 and TIP60.[8][9] This disruption leads to significant changes in the epigenetic landscape. Studies in multiple myeloma (MM) cells have shown that **CB-6644** treatment induces global chromatin compaction, primarily at distal regulatory regions (non-promoter regions).[8][9] This alteration in chromatin accessibility directly impacts gene expression, leading to the downregulation of genes involved in cell proliferation and the upregulation of genes related to interferon responses.[8][10][11] The anti-cancer effects are also mediated through the activation of the p53 and p21 pathways.[4]

Applications

- **Chromatin Accessibility Studies:** **CB-6644** is a valuable tool for investigating the role of the RUVBL1/2 complex in maintaining an open chromatin state. Techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) can be employed to map genome-wide changes in chromatin accessibility following **CB-6644** treatment.[\[8\]](#)
- **Gene Regulation Research:** By correlating changes in chromatin accessibility with transcriptomic data (RNA-seq), researchers can elucidate the downstream effects of RUVBL1/2 inhibition on gene expression networks.[\[8\]](#)[\[9\]](#)
- **Cancer Biology:** The compound can be used to explore the dependency of various cancer types on RUVBL1/2-mediated chromatin remodeling for survival and proliferation.[\[1\]](#)[\[2\]](#)[\[3\]](#) It has shown significant anti-tumor activity in xenograft models of multiple myeloma and Burkitt lymphoma.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Drug Development:** As a preclinical drug candidate, **CB-6644** serves as a basis for developing therapeutics that target epigenetic mechanisms in cancer.[\[1\]](#)

Quantitative Data Summary

In Vitro Efficacy of CB-6644

Cell Line	Cancer Type	Parameter	Value	Reference
Multiple Cell Lines (123 total)	Various Cancers	EC50	41 to 785 nM	[5][6]
MM.1S	Multiple Myeloma	IC50	120 nM	[9]
RPMI 8226	Multiple Myeloma	IC50	60 nM	[9]
HS-5	Normal Bone Marrow	IC50	200 nM	[9]
Ramos	Burkitt's Lymphoma	EC50	Not specified	[4]
HCT116	Colon Cancer	Apoptosis Induction	@ 0.4 μ M	[5]

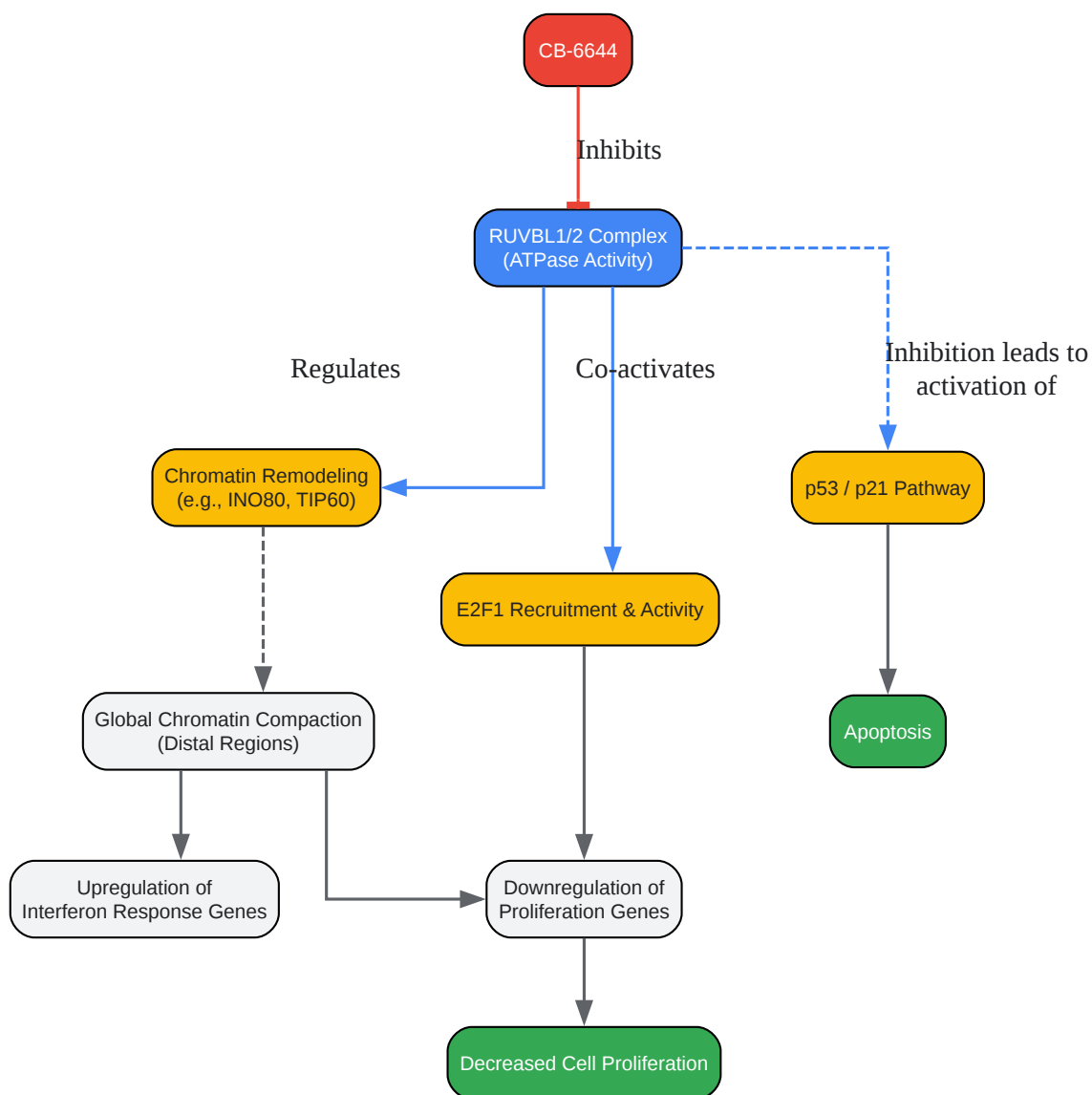
In Vivo Anti-Tumor Activity of CB-6644

Animal Model	Xenograft	Dosage	Treatment Duration	Tumor Growth Inhibition (TGI)	Reference
SCID-beige mice	Ramos (Burkitt's Lymphoma)	150 mg/kg (oral)	10 days	68%	[6]
SCID-beige mice	RPMI 8226 (Multiple Myeloma)	150 mg/kg (oral)	30 days	81%	[6]

Transcriptomic and Chromatin Accessibility Changes in MM.1S Cells

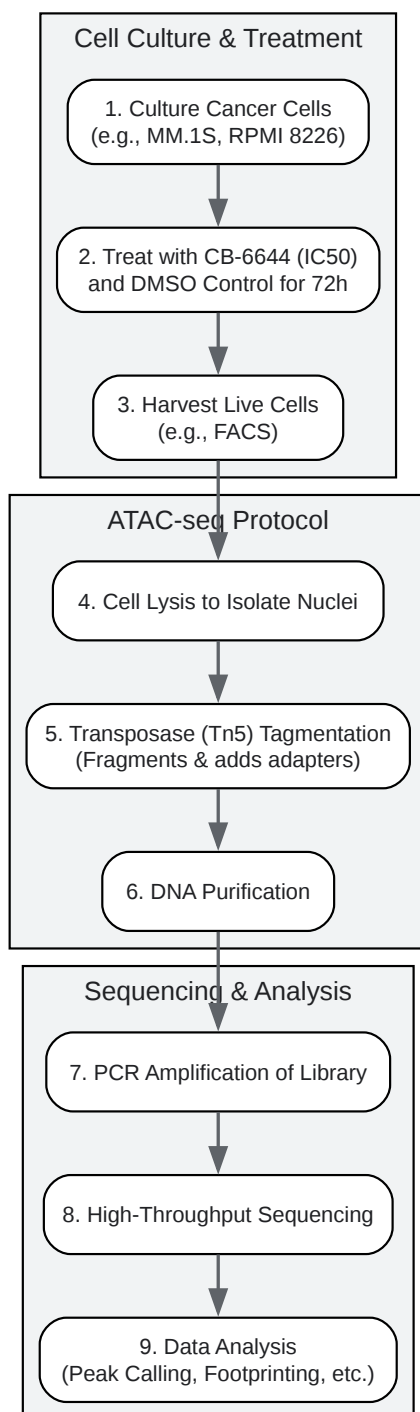
Data Type	Effect of CB-6644	Number of Genes/Regions	Reference
RNA-Seq	Upregulated Genes	920	[8] [9]
RNA-Seq	Downregulated Genes	1110	[8] [9]
ATAC-Seq	Regions with Increased Accessibility	Not specified	[12]
ATAC-Seq	Regions with Decreased Accessibility	Not specified	[12]

Signaling Pathway and Workflow Diagrams



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Caption: Mechanism of action for **CB-6644**.



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Caption: Experimental workflow for ATAC-seq with **CB-6644**.

Protocols

Protocol 1: Cell Culture and Treatment with CB-6644

This protocol is based on methodologies used for multiple myeloma (MM) cell lines.[\[9\]](#)

Materials:

- Cancer cell lines (e.g., MM.1S, RPMI 8226)
- Complete RPMI-1640 media
- **CB-6644** (MedChemExpress or other supplier)
- DMSO (vehicle control)
- 6-well plates
- Incubator (37°C, 5% CO₂)
- FACS buffer (PBS, 2% FBS)
- Viability dye (e.g., Propidium Iodide)

Procedure:

- **Cell Seeding:** Plate cells at a density of 500,000 cells per well in 6-well plates, each containing 2 mL of complete RPMI-1640 media.
- **CB-6644 Preparation:** Prepare a stock solution of **CB-6644** in DMSO. Dilute the stock solution in culture media to the desired final concentration. For MM.1S cells, a concentration of 120 nM (IC₅₀) is recommended. For RPMI 8226, a concentration of 40-60 nM can be used.[\[9\]](#)
- **Treatment:** Add the diluted **CB-6644** to the treatment wells. Add an equivalent volume of DMSO-containing media to the control wells.
- **Incubation:** Incubate the cells for 72 hours at 37°C with 5% CO₂.
- **Harvesting Live Cells:** To ensure high-quality chromatin for the ATAC-seq assay, it is crucial to isolate live cells.

- Collect cells from each well.
- Wash with ice-cold PBS.
- Resuspend cells in FACS buffer containing a viability dye.
- Isolate the live cell population using Fluorescence-Activated Cell Sorting (FACS).^[9]
Approximately 50,000 live cells are required per ATAC-seq reaction.

Protocol 2: Omni-ATAC-seq for Chromatin Accessibility

This protocol is an adaptation of the improved Omni-ATAC-seq method, suitable for cells treated with **CB-6644**.^[9]^[13]

Materials:

- 50,000 live, sorted cells per reaction
- Cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% NP-40, 0.1% Tween-20, 0.01% Digitonin in nuclease-free water)
- Wash Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% Tween-20 in nuclease-free water)
- Nextera DNA Library Prep Kit (containing Tagment DNA Buffer and Tagment DNA Enzyme - Tn5 Transposase)
- MinElute Reaction Cleanup Kit (Qiagen)
- NEBNext High-Fidelity 2X PCR Master Mix
- Indexed PCR primers

Procedure:

- Cell Lysis:
 - Centrifuge the 50,000 sorted cells at 500 x g for 10 minutes at 4°C.

- Carefully aspirate the supernatant.
- Resuspend the cell pellet in 50 μ L of ice-cold Lysis Buffer. Pipette gently up and down 3 times.
- Incubate on ice for 3 minutes.
- Add 500 μ L of Wash Buffer and gently invert the tube 3 times to wash the nuclei.
- Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
- Carefully remove all supernatant.
- Tagmentation:
 - Prepare the transposition reaction mix on ice:
 - 25 μ L 2x Tagment DNA (TD) Buffer
 - 2.5 μ L Tagment DNA Enzyme (Tn5 Transposase)
 - 22.5 μ L Nuclease-free water
 - Resuspend the nuclei pellet in the 50 μ L transposition reaction mix.
 - Incubate the reaction at 37°C for 30 minutes in a thermomixer, shaking at 1000 rpm.
- DNA Purification:
 - Immediately following tagmentation, purify the DNA using a Qiagen MinElute Reaction Cleanup Kit according to the manufacturer's instructions.
 - Elute the DNA in 10 μ L of Elution Buffer.
- Library Amplification:
 - Set up a 50 μ L PCR reaction:
 - 10 μ L Tagmented DNA

- 2.5 µL Indexed PCR Primer 1 (25 µM)
- 2.5 µL Indexed PCR Primer 2 (25 µM)
- 25 µL NEBNext High-Fidelity 2X PCR Master Mix
- 10 µL Nuclease-free water
- Run the following PCR program:
 - 72°C for 5 minutes
 - 98°C for 30 seconds
 - Cycle (typically 10-12 times):
 - 98°C for 10 seconds
 - 63°C for 30 seconds
 - 72°C for 1 minute
- Library Cleanup and Quality Control:
 - Purify the amplified library using AMPure XP beads or a similar cleanup kit to remove primers.
 - Assess the library quality and size distribution using a Bioanalyzer. A successful ATAC-seq library will show a nucleosomal pattern.
 - Quantify the library using Qubit or qPCR.
- Sequencing:
 - Pool libraries and perform paired-end sequencing on an Illumina platform.

Protocol 3: Bioinformatic Data Analysis

Procedure:

- Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
- Adapter Trimming: Remove adapter sequences using tools like Trim Galore! or Trimmomatic.
- Alignment: Align the cleaned reads to the appropriate reference genome (e.g., hg38) using an aligner like Bowtie2.
- Post-Alignment Filtering: Remove duplicate reads (Picard Tools) and reads mapping to the mitochondrial genome.
- Peak Calling: Identify regions of open chromatin (peaks) using a peak caller like MACS2.
- Differential Accessibility Analysis: Use tools like DESeq2 or edgeR to identify statistically significant differences in chromatin accessibility between **CB-6644**-treated and control samples.^[14]
- Downstream Analysis:
 - Annotation: Annotate differential peaks to nearby genes.
 - Motif Analysis: Identify transcription factor binding motifs enriched in differentially accessible regions using tools like HOMER.
 - Footprinting Analysis: Use tools like HINT-ATAC to identify transcription factor footprints and infer changes in TF binding activity.^{[8][11]}
 - Integration: Integrate ATAC-seq data with RNA-seq data to correlate changes in chromatin accessibility with gene expression.

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